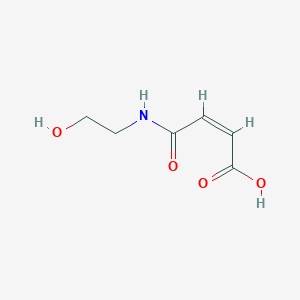

N-(2-Hydroxyethyl)maleamic acid

Übersicht

Beschreibung

N-(2-Hydroxyethyl)maleamic acid is a chemical compound with the molecular formula C6H9NO4 . It contains a total of 19 bonds, including 10 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 2 hydroxyl groups, and 1 primary alcohol .

Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl)maleamic acid consists of 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . It contains various functional groups including a carboxylic acid, a secondary amide, two hydroxyl groups, and a primary alcohol .

Chemical Reactions Analysis

N-(2-Hydroxyethyl)maleamic acid and its derivatives are known to undergo various chemical reactions. For instance, maleimides are known for their reactivity towards additions across the double bond, either by Michael additions or via Diels–Alder reactions . They can also undergo free-radical or anionic polymerization or copolymerization to produce functional polymers .

Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis and Polymerization

“N-(2-Hydroxyethyl)maleamic acid” can be used in the microwave-assisted synthesis of N-(2-acetoxy-ethyl-)maleimide . This process involves the use of acetic anhydride as a solvent. The product obtained is then transesterificated with methacrylic acid by microwave irradiation to obtain bifunctional maleimides in excellent yields . This method also allows for the free radical homo-polymerisation of the resulting product .

Production of Polyimides

The free radical homo-polymerization of maleimides, including “N-(2-Hydroxyethyl)maleamic acid”, yields polyimides . These have become important resins in the industry due to their high durability and resistance to fire, water, and radiation .

Production of Co-polymers

“N-(2-Hydroxyethyl)maleamic acid” can be used as a co-monomer with vinylic ethers or styrene to obtain co-polymers . These co-polymers have enhanced processibility and are used for versatile applications in medical and microelectronic devices .

Synthesis of Environmentally Benign Macromonomers

The combination of maleic anhydride and vegetable oils, including “N-(2-Hydroxyethyl)maleamic acid”, has led to the creation of a unique class of environmentally benign macromonomers and sustainable polymers . This is due to the rich chemistry and versatile reactivity of maleic anhydride, combined with the biodegradable and renewable nature of vegetable oils .

Production of Functional Polymers

The carbon-carbon double bond in maleimide, including “N-(2-Hydroxyethyl)maleamic acid”, is capable of free-radical or anionic polymerization or copolymerization to produce functional polymers . These polymers are utilized in high-temperature applications, such as adhesives in the semiconductor industry .

Biological Applications

Maleimide derivatives, including “N-(2-Hydroxyethyl)maleamic acid”, demonstrate high and specific reactivity/binding toward the thiol groups in biological substrates . This makes them useful for site-directed modification for proteins and peptides, bioconjugates, and prodrugs .

Wirkmechanismus

Target of Action

N-(2-Hydroxyethyl)maleamic acid and its derivatives are known to interact with various targets, including enzymes containing reactive cysteinyl residues . These enzymes are essential for the growth and survival of microorganisms, making them potential targets for antimicrobial activity .

Mode of Action

The mode of action of N-(2-Hydroxyethyl)maleamic acid involves the aminolysis of maleic anhydride with different amines, leading to a variety of products with different properties. The compound’s interaction with its targets can result in changes in the structure and function of the target molecules .

Biochemical Pathways

N-substituted maleimides, such as N-(2-Hydroxyethyl)maleamic acid, have been found to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This disruption of key biochemical pathways can lead to downstream effects, including the inhibition of microbial growth .

Result of Action

The molecular and cellular effects of N-(2-Hydroxyethyl)maleamic acid’s action are largely dependent on its interaction with its targets. For instance, its antimicrobial activity is likely due to its disruption of key biochemical pathways in microorganisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-Hydroxyethyl)maleamic acid. For example, the compound’s reactivity and lipophilicity can influence its antibacterial activity . Additionally, the compound’s susceptibility to additions across the double bond, either by Michael additions or via Diels–Alder reactions, can be influenced by the solvent environment .

Zukünftige Richtungen

Future research could explore the synthesis of N-(2-Hydroxyethyl)maleamic acid derivatives with various linkers, such as alkane chains, ethers, polyethylene glycols (PEGs), alkyne groups, and ethylene glycol-OH groups . Additionally, the use of maleic anhydride and vegetable oils to create environmentally friendly macromonomers and sustainable polymers has been suggested .

Eigenschaften

IUPAC Name |

(Z)-4-(2-hydroxyethylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-4-3-7-5(9)1-2-6(10)11/h1-2,8H,3-4H2,(H,7,9)(H,10,11)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZDWRATWVGEFU-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30418114 | |

| Record name | N-(2-HYDROXYETHYL)MALEAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Hydroxyethyl)maleamic acid | |

CAS RN |

15519-86-5 | |

| Record name | NSC55952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-HYDROXYETHYL)MALEAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

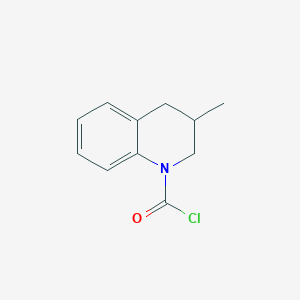

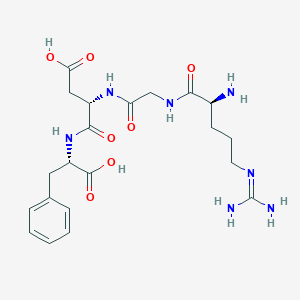

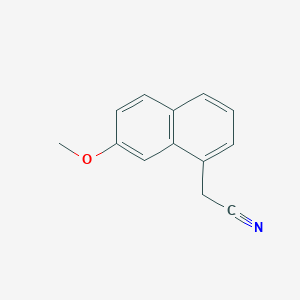

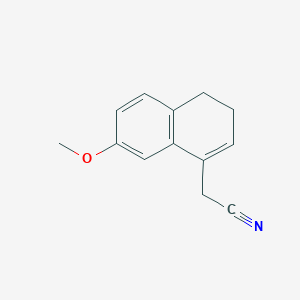

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)

![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)

![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)